L-Tryptophanol

概述

描述

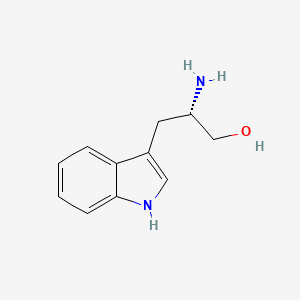

色氨酸醇是一种吲哚衍生物,也是一种仲醇。它的结构与色氨酸(一种必需氨基酸)密切相关。

准备方法

合成路线及反应条件

色氨酸醇可以通过多种方法合成。一种常见的方法是使用还原剂(如氢化锂铝 (LiAlH4) 或硼氢化钠 (NaBH4))还原色氨酸。反应通常在无水条件下进行,以防止还原剂分解。

工业生产方法

在工业环境中,色氨酸醇可以通过微生物发酵生产。这种方法利用某些微生物的代谢途径将色氨酸转化为色氨酸醇。发酵过程具有成本效益和能够生产高纯度产品等优点。

化学反应分析

反应类型

色氨酸醇会发生各种化学反应,包括:

氧化: 色氨酸醇可以使用氧化剂(如高锰酸钾 (KMnO4) 或三氧化铬 (CrO3))氧化生成吲哚-3-乙醛。

还原: 该化合物可以使用强还原剂进一步还原生成色胺。

取代: 色氨酸醇可以参与取代反应,特别是在吲哚环上,形成各种衍生物。

常用试剂和条件

氧化: 高锰酸钾 (KMnO4),三氧化铬 (CrO3)

还原: 氢化锂铝 (LiAlH4),硼氢化钠 (NaBH4)

取代: 可以使用各种亲电试剂将不同的官能团引入吲哚环。

形成的主要产物

氧化: 吲哚-3-乙醛

还原: 色胺

取代: 根据所使用的亲电试剂,各种吲哚衍生物

科学研究应用

Nutritional Supplementation

L-Tryptophanol has been studied for its role in enhancing dietary intake of tryptophan, which is crucial for serotonin production. Research indicates that increasing dietary L-tryptophan can improve mood and cognitive function. For instance, a systematic review found that daily supplementation of 0.14 to 3 grams of tryptophan can significantly enhance mood in healthy individuals .

Mental Health Disorders

Numerous clinical trials have explored the efficacy of L-tryptophan (and its derivatives) in treating psychiatric disorders. The compound's ability to influence serotonin levels makes it a candidate for addressing conditions such as depression and anxiety. Studies have shown that L-tryptophan supplementation can lead to improvements in mood and reductions in symptoms associated with these disorders .

Immunological Research

Recent studies have highlighted the immunomodulatory effects of this compound. It has been shown to influence T cell homing receptors, particularly GPR15, which plays a role in immune regulation within the gut . Dietary supplementation with L-tryptophan has been linked to an increase in regulatory T cells (Treg), which are crucial for maintaining immune homeostasis and preventing inflammatory diseases such as ulcerative colitis .

Data Tables

Case Study 1: Mood Enhancement Through Supplementation

A clinical trial involving healthy adults demonstrated that supplementation with L-tryptophan led to significant improvements in mood and emotional well-being over a period of four weeks. Participants reported reduced anxiety levels and improved overall mental health metrics.

Case Study 2: Immunological Impact on Ulcerative Colitis

In a controlled study on mice, dietary L-tryptophan supplementation resulted in nearly doubling the number of GPR15+ Treg cells in the colon. This increase was associated with a substantial reduction in the incidence of colitis, suggesting that this compound could be a non-invasive therapeutic option for managing inflammatory bowel diseases .

作用机制

色氨酸醇通过多种分子途径发挥其作用。其中一种主要机制是将其转化为血清素和褪黑素,它们对于调节情绪、睡眠和其他生理过程至关重要。 该化合物还与体内的各种酶和受体相互作用,影响代谢和信号通路 .

相似化合物的比较

类似化合物

色氨酸: 一种必需氨基酸,也是色氨酸醇的前体。

色胺: 色氨酸的衍生物,也是各种神经递质的前体。

吲哚-3-乙醛: 色氨酸醇的氧化产物。

独特性

色氨酸醇的独特之处在于它兼具仲醇和吲哚衍生物的双重作用。这种双重功能使其能够参与多种化学反应和生物过程,使其成为研究和工业应用中的一种多功能化合物。

生物活性

L-Tryptophanol, a derivative of the essential amino acid L-tryptophan, has garnered significant attention in the field of biomedical research due to its various biological activities. This article explores its metabolic pathways, physiological effects, and potential therapeutic applications, supported by data tables and case studies.

Overview of this compound

This compound is a tryptophan metabolite that has been shown to influence several biological processes, primarily through its role as a precursor in the synthesis of serotonin and other bioactive compounds. It is involved in various metabolic pathways that affect mood regulation, immune response, and neuroendocrine functions.

Metabolic Pathways

This compound is primarily metabolized in the body through two main pathways: the serotonin biosynthesis pathway and the kynurenine pathway.

- Serotonin Biosynthesis : this compound can be converted into serotonin (5-hydroxytryptamine, 5-HT) through hydroxylation by the enzyme tryptophan hydroxylase (TPH). This pathway is crucial for mood regulation and cognitive functions.

- Kynurenine Pathway : A significant portion of L-tryptophan is diverted to the kynurenine pathway, leading to the production of metabolites such as kynurenic acid and quinolinic acid. These metabolites play roles in neuroprotection and neurotoxicity, respectively.

The balance between these pathways can be influenced by various factors including stress, inflammation, and dietary intake.

1. Neurotransmitter Synthesis

This compound's most notable biological activity is its role in serotonin synthesis. Research indicates that increasing dietary tryptophan levels can enhance serotonin production in the brain, which may alleviate symptoms of depression and anxiety .

2. Immune Modulation

Studies have shown that L-tryptophan metabolites can modulate immune responses. For instance, increased levels of kynurenine have been linked to immune suppression during chronic stress or infection .

3. Antimicrobial Properties

Recent findings suggest that this compound and its derivatives exhibit antimicrobial activity against a range of pathogens. A study demonstrated that modified nanocombinations of this compound showed potent effects against cancer cells while maintaining safety for normal cells .

Case Study 1: Serotonin Levels and Mood Disorders

A clinical trial investigated the effects of L-tryptophan supplementation on patients with major depressive disorder. Results indicated a significant increase in serum serotonin levels and improvement in depressive symptoms after 8 weeks of treatment with L-tryptophan .

Case Study 2: Immune Response in Chronic Stress

Another study focused on individuals under chronic stress conditions. It was found that higher levels of tryptophan were associated with reduced inflammatory markers, suggesting a protective role against stress-induced immune dysregulation .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

(2S)-2-amino-3-(1H-indol-3-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c12-9(7-14)5-8-6-13-11-4-2-1-3-10(8)11/h1-4,6,9,13-14H,5,7,12H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDQCRUSSQAXPJY-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2899-29-8 | |

| Record name | L-Tryptophanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2899-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-(-)-Tryptophanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of tryptophanol?

A1: The molecular formula of tryptophanol is C10H12N2O, and its molecular weight is 176.22 g/mol.

Q2: Is there any spectroscopic data available for tryptophanol?

A2: While the provided research doesn't delve deeply into detailed spectroscopic characterization, one study utilized circular dichroism to analyze the configuration of a tryptophanol-derived compound. []

Q3: How does tryptophanol interact with the GCN2 kinase, and what are the downstream effects of this interaction?

A3: Tryptophanol can activate the GCN2 kinase, a sensor of amino acid deprivation. [, ] This activation leads to a cascade of downstream effects, including the inhibition of glucose and glutamine utilization (glycolysis and glutaminolysis) via AMP-activated protein kinase (AMPK). [] This activation also leads to an increase in fatty acid oxidation, ultimately contributing to CD4+ T-cell survival and proliferation. []

Q4: How does tryptophanol affect high-glucose conditions in human peritoneal mesothelial cells?

A4: In the context of high-glucose environments, activating the GCN2 kinase with tryptophanol helps ameliorate glucotoxicity in human peritoneal mesothelial cells. [] It achieves this by inhibiting various harmful pathways induced by high glucose, including the aldose pathway, lipid synthesis pathway, hexosamine pathway, and advanced glycation end product generation pathway. [] This protective effect helps preserve cellular integrity and prevents mesothelial-to-mesenchymal transition. []

Q5: What makes tryptophanol a useful building block in organic synthesis?

A5: Tryptophanol serves as a versatile chiral building block in organic synthesis, particularly for constructing complex molecules like indole alkaloids. [, , , , , , ] Its enantiopure form can be readily obtained from the reduction of tryptophan, making it a valuable starting material for synthesizing enantiomerically pure compounds. [, , , ]

Q6: What classes of compounds have been synthesized using tryptophanol as a starting material?

A6: Researchers have successfully employed tryptophanol to synthesize diverse classes of compounds, including:

- Tryptophanol-derived oxazoloisoindolinones: These compounds exhibit promising antitumor activity by acting as p53 activators. [, , , , , , , , , ]

- Oxazolopyrrolidone lactams: These lactams serve as precursors to indolo[2,3-a]quinolizidines, which are valuable intermediates in the synthesis of indole alkaloids. [, , ]

- Indolo[2,3-a]quinolizidines: This class includes compounds with potential as N-Methyl-D-Aspartate (NMDA) receptor antagonists, suggesting applications in treating neurodegenerative disorders. []

- Indolizinoindolones: These compounds demonstrate promising in vitro activity against both blood and liver stages of the malaria parasite, making them attractive leads for developing new antimalarial drugs. []

Q7: How does the stereochemistry of tryptophanol influence the synthesis of specific indole alkaloids?

A7: The stereochemistry of tryptophanol plays a critical role in controlling the stereochemical outcome of the synthesized indole alkaloids. For instance, researchers have used both (S)- and (R)-tryptophanol to prepare enantiomerically pure indolo[2,3-a]quinolizidines. [, ] The specific enantiomer of tryptophanol used dictates the absolute configuration of the final alkaloid.

Q8: Can you give an example of a total synthesis achieved using tryptophanol as a starting material?

A8: Yes, researchers have achieved the formal total synthesis of (+)-dihydrocorynantheine and (-)-dihydrocorynantheol, which are indole alkaloids, starting from (S)-tryptophanol. [] This synthesis highlights the power of tryptophanol as a chiral building block for complex natural product synthesis.

Q9: What is the role of tryptophanol in studying the tryptophan synthase enzyme?

A9: Tryptophanol phosphate derivatives, particularly those with a phenyl group on the spacer arm, have been instrumental in studying the tryptophan synthase enzyme. [, ] These derivatives serve as effective ligands for affinity chromatography, enabling the purification and isolation of both the α subunit and the α2β2 complex of the enzyme. [, ]

Q10: How does tryptophanol contribute to understanding the mechanism of tryptophan activation by tryptophanyl-tRNA synthetase?

A10: Researchers have employed tryptophanol as a competitive inhibitor of tryptophan to investigate the mechanism of tryptophan activation by tryptophanyl-tRNA synthetase. [] Their findings, coupled with studies using isotopically labeled ATP, indicate that the enzyme activates tryptophan through a direct associative 'in line' displacement mechanism at the α-phosphate of MgATP. []

Q11: How is tryptophanol used to study amyloid formation?

A11: Tryptophanol exhibits a "thioflavin-like" spectroscopic property, meaning its fluorescence changes in the presence of amyloid structures. [] Importantly, tryptophanol displays selectivity for prefibrillar amyloid-β (Aβ) aggregates over mature fibrils. [] This selectivity makes it a valuable tool for quantifying and studying prefibrillar amyloid species, which are thought to be the primary neurotoxic species in Alzheimer's disease. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。